molecular formula C11H7F4N B11757084 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B11757084
M. Wt: 229.17 g/mol
InChI Key: NAXAUAIXAYALDD-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with biological targets. The nitrile group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
  • 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-methanol
  • 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-amine

Uniqueness

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of fluoro and trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C11H7F4N

Molecular Weight

229.17 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4N/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4H2

InChI Key

NAXAUAIXAYALDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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